N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride
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Overview
Description
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO2. It is known for its unique structure, which includes a dichlorophenoxy group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
- N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-3-methoxy-1-propanamine
Uniqueness
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific dichlorophenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.ClH/c1-14(2,3)17-6-7-18-8-9-19-13-10-11(15)4-5-12(13)16;/h4-5,10,17H,6-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTVNHNEOCMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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